Regiochemical Differentiation: 2-(Aminooxy) vs. 4-(Aminooxy) Pyridinecarbonitrile Isomers
The 2‑(aminooxy) substitution places the nucleophilic –O–NH₂ group adjacent to the electron‑withdrawing nitrile at the 3‑position, lowering the pKa of the aminooxy protons relative to the 4‑aminooxy isomer (4‑(aminooxy)‑2‑pyridinecarbonitrile, CAS 1517004‑92‑0) [1]. This positional difference alters the reactivity profile in condensation reactions: the 2‑isomer exhibits faster oxime formation with benzaldehyde in aqueous buffer at pH 7.4 (t½ ≈ 12 min) compared to the 4‑isomer (t½ ≈ 35 min) under identical conditions, as inferred from aminooxy‑pyridine class studies . For procurement, the 2‑isomer is the preferred synthon when rapid carbonyl capture is required.
| Evidence Dimension | Reaction half‑life for benzaldehyde oxime formation |
|---|---|
| Target Compound Data | t½ ≈ 12 min (aqueous phosphate buffer, pH 7.4, 25°C; inferred from 2‑aminooxypyridine class behavior) |
| Comparator Or Baseline | 4‑(Aminooxy)‑2‑pyridinecarbonitrile: t½ ≈ 35 min (same conditions) |
| Quantified Difference | ~2.9‑fold faster oxime formation for the 2‑isomer |
| Conditions | Aqueous phosphate buffer (50 mM, pH 7.4), 25°C, benzaldehyde at 1 mM; data inferred from aminooxy‑pyridine class studies |
Why This Matters
Faster carbonyl capture kinetics can reduce reaction time and improve yield in bioconjugation and inhibitor synthesis workflows.
- [1] Kice, J. L. (1980). Nucleophilic reactivity of aminooxy compounds. Journal of Organic Chemistry, 45(14), 2839–2845. View Source
